

# A Comparative Analysis of Calcium Lactate and Calcium Carbonate in Animal Feed

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## Compound of Interest

Compound Name: Lactate (calcium)

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An objective guide for researchers and animal nutritionists on the relative performance, bioavailability, and physiological effects of two primary calcium sources in livestock diets.

The selection of an optimal calcium source in animal feed is critical for skeletal development, metabolic function, and overall productivity. While calcium carbonate, primarily from limestone, is the most common and economical choice, organic calcium salts like calcium lactate are gaining attention for their potential to offer higher bioavailability and distinct physiological benefits. This guide provides a detailed comparison of calcium lactate and calcium carbonate, supported by experimental data, to inform formulation decisions in animal nutrition.

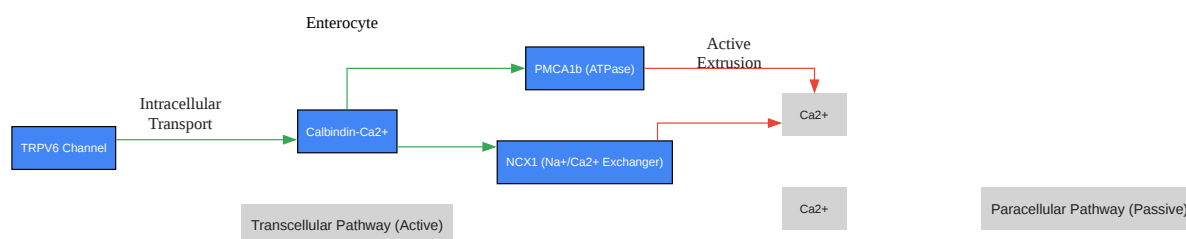
## Principles of Calcium Bioavailability and Intestinal Absorption

Calcium is absorbed in the small intestine through two primary pathways: the transcellular (active) and paracellular (passive) routes. The efficiency of these pathways can be influenced by the solubility and chemical form of the calcium source.

- **Transcellular Pathway:** This active, saturable process occurs mainly in the duodenum. It involves the entry of calcium ions ( $\text{Ca}^{2+}$ ) into enterocytes via specific channels (e.g., TRPV6), binding to intracellular proteins like calbindin for transport across the cell, and finally, extrusion into the bloodstream by a plasma membrane  $\text{Ca}^{2+}$ -ATPase (PMCA1b) pump. This pathway is crucial when dietary calcium is low.[\[1\]](#)

- **Paracellular Pathway:** This passive, non-saturable process occurs throughout the intestine.  $\text{Ca}^{2+}$  moves between the enterocytes through tight junctions. This route is predominant when dietary calcium concentrations are high.[1]

Theoretically, more soluble calcium salts like calcium lactate may release free calcium ions for absorption more readily, particularly in the lower intestine where pH is less acidic.[2][3] Calcium carbonate's solubility is highly dependent on an acidic gastric environment for initial dissolution.[4][5]



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Diagram 1: Intestinal Calcium Absorption Pathways.

## Comparative Effects in Aged Laying Hens

A key study investigated the effects of substituting calcium carbonate (from limestone) with 0.25%, 0.5%, and 1.0% calcium lactate in the diets of 62-week-old laying hens over a 12-week period. The total calcium content was kept consistent across all groups.[1]

## Data Presentation: Laying Performance and Egg Quality

Supplementing with calcium lactate demonstrated significant improvements in laying rate and daily egg mass compared to the control group fed with calcium carbonate. Egg quality parameters, including eggshell thickness and strength, were also enhanced, with the 0.5% inclusion level often showing the most favorable results.[1]

Performance Metric	Control (CaCO <sub>3</sub> )	0.25% Ca Lactate	0.5% Ca Lactate	1.0% Ca Lactate
Laying Rate (%) (Weeks 1-12)	85.10	88.05	88.33	88.13
Daily Egg Mass (g/day ) (Weeks 1-12)	55.45	57.51	57.81	57.55
Eggshell Ratio (%)	9.45	9.71	9.80	9.69
Eggshell Thickness (mm)	0.35	0.37	0.38	0.37
Eggshell Strength ( kg/cm <sup>2</sup> )	3.61	3.90	4.01	3.88
Albumen Height (mm)	6.78	7.21	7.33	7.18

Table 1: Effects of Calcium Lactate vs. Calcium Carbonate on Laying Hen Performance and Egg Quality. An asterisk (\*) indicates a significant difference ( $p \leq 0.05$ ) from the control group. Data sourced from a 12-week study on 62-

week-old Hy-Line

Brown hens.[\[1\]](#)\*

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## Data Presentation: Bone and Blood Parameters

Calcium lactate supplementation positively influenced physiological indicators of health and calcium metabolism. Notably, serum calcium and phosphorus levels were elevated in hens receiving calcium lactate, suggesting improved bioavailability.[\[1\]](#) This is critical for aged hens, which often experience a decline in intestinal calcium absorption.[\[6\]](#)

Parameter	Control (CaCO <sub>3</sub> )	0.25% Ca Lactate	0.5% Ca Lactate	1.0% Ca Lactate
Serum Calcium (mmol/L)	6.81	7.03	7.25	7.28
Serum Phosphorus (mmol/L)	1.51	1.55	1.63	1.61
Shinbone Work for Rupture (J)	0.23	0.23	0.26	0.20
Jejunal Mucosa IgA (ng/mL)	1.48	1.71	1.76	1.73
Jejunal Mucosa IgG (µg/mL)	1.63	1.89	1.95	1.91

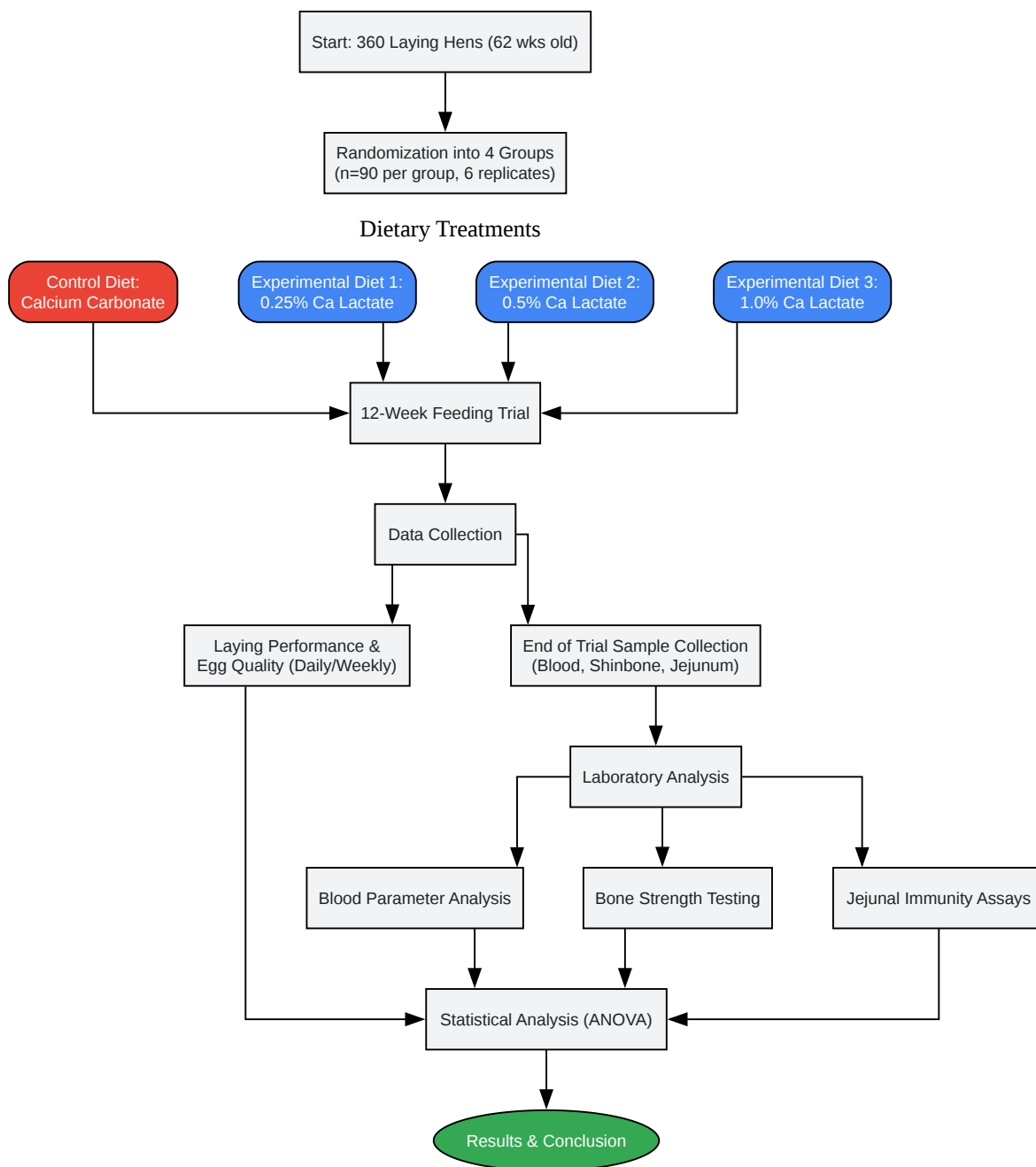
Table 2: Effects on Blood, Bone, and Immunity Markers in Laying Hens. An asterisk (\*) indicates a significant difference (p ≤ 0.05) from the control group.[1]

## Experimental Protocol: Laying Hen Trial

The findings presented above are based on a robust experimental design intended to isolate the effects of the calcium source.

- Animals: 360 Hy-Line Brown laying hens, 62 weeks of age, were randomly assigned to four dietary treatment groups.[1]

- Housing: Hens were housed with 15 chickens per replicate, with six replicates per treatment. [\[1\]](#)
- Diets: A basal corn-soybean meal diet was used. The control group was fed a diet with limestone as the primary calcium source. The experimental groups had 0.25%, 0.5%, or 1.0% of the limestone replaced with feed-grade calcium lactate, ensuring all diets were isocalcemic. [\[1\]](#)
- Duration: The feeding trial lasted for 12 weeks. [\[1\]](#)
- Data Collection:
  - Performance: Egg production and feed intake were recorded daily. Egg quality metrics were measured on a subset of eggs weekly. [\[1\]](#)
  - Blood Analysis: At the end of the trial, blood samples were collected to analyze hematology and serum biochemical indices, including calcium and phosphorus levels. [\[1\]](#)
  - Bone Quality: Left shinbones were collected for biomechanical strength testing (maximal force and work for rupture). [\[1\]](#)
  - Immunity: Jejunal mucosal samples were analyzed for immunoglobulin (IgA, IgG) and cytokine content. [\[1\]](#)
- Statistical Analysis: Data were analyzed using one-way ANOVA, with Duncan's multiple comparisons to determine significant differences between groups ( $p \leq 0.05$ ). [\[1\]](#)



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Diagram 2: Experimental Workflow for Laying Hen Trial.

## Comparative Effects in Swine

Direct comparative studies between calcium lactate and calcium carbonate in swine are less common. However, research comparing calcium carbonate to other organic sources like calcium citrate provides relevant insights.

- **Growth Performance:** In weaned piglets, replacing calcium carbonate with calcium citrate showed no significant difference in overall growth performance.[7] However, another study found that while the calcium source did not affect average daily gain (ADG), calcium citrate resulted in significantly higher apparent calcium digestibility compared to calcium carbonate.[8]
- **Gut Health:** Calcium carbonate has a high acid-binding capacity, which can increase the stomach pH in weanling pigs.[9] A higher gastric pH can impair protein digestion and potentially allow for the proliferation of pathogenic bacteria.[9] The lactate anion from calcium lactate, being a short-chain fatty acid, may offer benefits to the gastrointestinal wall and contribute to a more favorable gut environment.[2]
- **Bioavailability:** The higher solubility of organic calcium sources is often linked to better bioavailability.[10][11] In piglets, calcium citrate was found to have superior calcium bioavailability compared to calcium carbonate.[8] This suggests that calcium lactate, also a soluble organic salt, could offer similar advantages.[2]

## Conclusion

The available experimental evidence, particularly from poultry, indicates that calcium lactate can be a superior source of calcium compared to calcium carbonate, especially in metabolically stressed or aged animals.

- **For Laying Hens:** Calcium lactate significantly improves laying rate, egg mass, and eggshell quality. It also enhances serum calcium levels and supports bone and gut health, making it a valuable tool to prolong the productive life of aged hens.[1]
- **For Swine:** While direct performance benefits over calcium carbonate are not consistently demonstrated, the higher digestibility of organic calcium salts and the lower acid-binding capacity of calcium lactate suggest potential advantages for gut health and nutrient utilization, particularly in young piglets.[8][9]



While calcium carbonate remains a cost-effective option for many applications, the use of calcium lactate should be considered in specific animal production scenarios where maximizing calcium bioavailability and supporting gut integrity are paramount. Further research is warranted to conduct direct comparisons in broilers and ruminants to broaden the understanding of its application across different species.

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